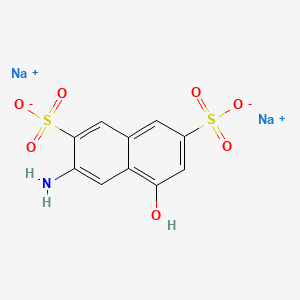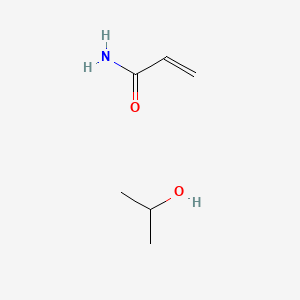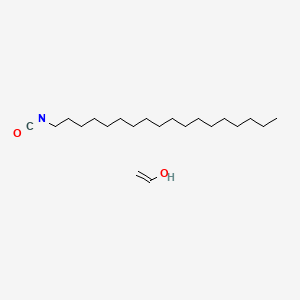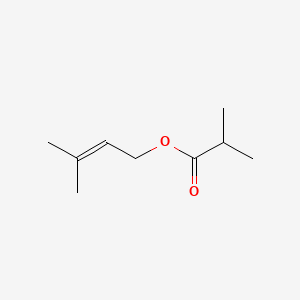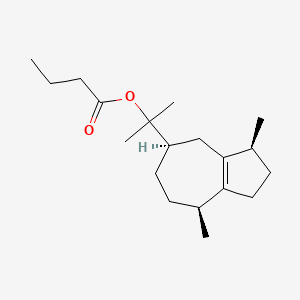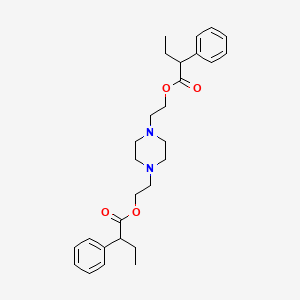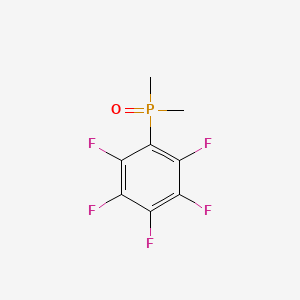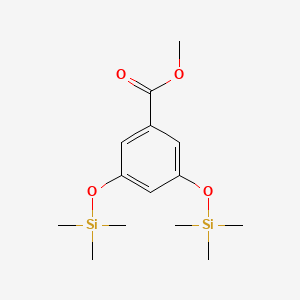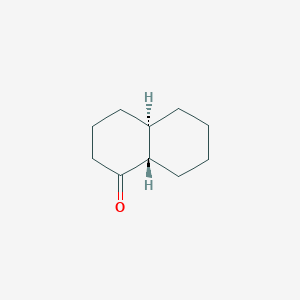
trans-1-Decalone
Overview
Description
trans-1-Decalone: is a bicyclic organic compound with the molecular formula C10H16O . It is a derivative of decalin, specifically the trans isomer of decahydro-1-naphthalenone. This compound is characterized by its two fused cyclohexane rings in a chair conformation, making it a stable and rigid structure .
Mechanism of Action
Target of Action
Trans-1-Decalone, also known as trans-Bicyclo(4.4.0)decan-1-one, is a synthetic cyclopentanone derivative . It primarily targets the enzyme cyclooxygenase-2 (COX-2) , which is responsible for producing pro-inflammatory cytokines . It also inhibits the activity of the enzyme 5-lipoxygenase (5-LOX) , which contributes to the production of leukotrienes involved in the inflammatory response . Furthermore, it modulates the activity of acetylcholinesterase , an enzyme responsible for acetylcholine breakdown, thus affecting neurotransmitter levels .
Mode of Action
This compound interacts with its targets by functioning as an inhibitor. It inhibits COX-2, thereby reducing the production of pro-inflammatory cytokines . It also demonstrates the ability to inhibit 5-LOX, reducing the production of leukotrienes . By modulating the activity of acetylcholinesterase, it affects the levels of the neurotransmitter acetylcholine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in inflammation and neurotransmission. By inhibiting COX-2 and 5-LOX, it impacts the inflammatory response pathway . The modulation of acetylcholinesterase activity affects the cholinergic neurotransmission pathway .
Pharmacokinetics
As a member of the ketone class of compounds, it may share similar pharmacokinetic properties with other ketones .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been explored for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines . Its effectiveness as an anti-tumor agent has also been investigated due to its ability to impede cancer cell proliferation . Furthermore, this compound has shown promise as a potential treatment for neurological disorders by reducing dopamine levels in the brain .
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Trans-1-Decalone plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with enzymes involved in its reduction to secondary alcohols. For instance, this compound is reduced to trans-trans-1-decalol, which possesses an equatorial hydroxyl group . This reduction process involves the coenzyme NADH or NADPH, which facilitates the conversion of the ketone group to a hydroxyl group. Additionally, this compound interacts with glucuronidase enzymes, leading to the formation of glucuronides that are excreted in the urine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s reduction to trans-trans-1-decalol and its subsequent conjugation with glucuronic acid suggest its involvement in detoxification pathways within cells . This detoxification process is crucial for maintaining cellular homeostasis and preventing the accumulation of potentially harmful compounds. Furthermore, this compound’s interaction with cellular enzymes may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as those involved in its reduction to trans-trans-1-decalol . This binding interaction is facilitated by the compound’s ketone group, which serves as a substrate for the enzyme’s active site. The reduction process results in the formation of a hydroxyl group, which can further interact with other biomolecules, leading to changes in cellular function. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation process may result in the formation of secondary metabolites that could have different biochemical properties and cellular effects. Long-term studies have shown that this compound can influence cellular function by modulating enzyme activity and gene expression, leading to changes in cellular metabolism and homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is primarily metabolized to trans-trans-1-decalol, which is excreted as glucuronides . At higher doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. These threshold effects are crucial for determining the safe and effective dosage of this compound in experimental settings. Additionally, high doses of this compound may lead to the accumulation of secondary metabolites, which could further impact cellular function and overall health.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its reduction to secondary alcohols and conjugation with glucuronic acid . The primary metabolic pathway involves the reduction of this compound to trans-trans-1-decalol by enzymes utilizing NADH or NADPH as cofactors. This reduction process is followed by the conjugation of the resulting alcohol with glucuronic acid, forming glucuronides that are excreted in the urine. These metabolic pathways are essential for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes by passive diffusion and facilitated transport mechanisms . Once inside the cell, the compound may bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is determined by its lipophilicity and affinity for specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in its reduction and conjugation . Additionally, this compound may be transported to other subcellular compartments, such as the endoplasmic reticulum or mitochondria, depending on its interactions with specific targeting signals. These localization patterns are crucial for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Naphthalene: One common method involves the hydrogenation of naphthalene in the presence of a catalyst to produce decalin, which is then oxidized to form trans-1-decalone.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the decalin structure, followed by oxidation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure hydrogen gas and metal catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form decahydro-1-naphthol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, alcohols.
Reduction: Decahydro-1-naphthol.
Substitution: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Studied for its conformational properties and stereochemistry .
Biology and Medicine:
- Investigated for its potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Industry:
Comparison with Similar Compounds
cis-1-Decalone: The cis isomer of decahydro-1-naphthalenone, which has a different spatial arrangement of hydrogen atoms at the ring junctions.
Decahydro-2-naphthalenone: Another isomer with the carbonyl group at a different position on the decalin ring.
Uniqueness:
Properties
IUPAC Name |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEFRXAPJRCTOW-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030742 | |
| Record name | trans-Bicyclo(4.4.0)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-18-5, 21370-71-8 | |
| Record name | (4aR,8aS)-Octahydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4aR,8aS)-Octahydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21370-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1-Decalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021370718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Bicyclo(4.4.0)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-bicyclo(4.4.0)decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-1-DECALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22P3A7D875 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-1-Decalone?
A1: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
Q2: How can one differentiate between cis and this compound using spectroscopic techniques?
A2: Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a reliable method for differentiating between cis and this compound isomers. []
Q3: Can this compound be synthesized asymmetrically?
A3: Yes, a key reagent for achieving highly enantioselective synthesis of this compound is Isopinocampheylchloroborane. This reagent enables the conversion of 1-Allyl-1-cyclohexene into this compound with an optical purity greater than or equal to 99%. [, ]
Q4: Can this compound be used in the synthesis of complex molecules?
A4: Absolutely! this compound serves as a versatile starting material for synthesizing various compounds, including 5,5,9-trimethyl-trans-1-decalone and 6β-hydroxy-5,5,9β-trimethyl-trans-1-decalone. [, ]
Q5: Are there any examples of stereoselective reactions involving this compound?
A5: Yes, the reaction of 9-Chloro-trans-1-decalone with methoxide ions exhibits stereoselectivity. [] Additionally, alkylation studies of the δ19-enolate of anti-6-t-butyl-cis and this compound demonstrate stereoselective behavior. []
Q6: How does this compound behave under electrochemical conditions?
A6: Electrochemical catalysis in microemulsions allows for the stereoselective production of this compound. This method provides control over the stereochemical outcome of the reaction. []
Q7: What happens when 2-Furfurylidene-10-methyl-trans-1-decalone is treated with a base?
A7: Treating 2-Furfurylidene-10-methyl-trans-1-decalone with a base (NaOH – aqueous HOCH2CH2OH) leads to the formation of nine distinct products. The structures of eight of these products have been successfully elucidated. [, ]
Q8: Can this compound be functionalized for further synthetic manipulations?
A8: Yes, the 2-isopropylthiomethylene derivatives of this compound react with lithium tetramethylpiperidide and methyl acrylate to yield cycloadducts. These adducts can then be transformed into annelated cyclopentenones, showcasing the potential for building complex structures from this compound. [, ]
Q9: Have computational methods been applied to study this compound and its derivatives?
A9: Yes, molecular mechanics (MM2) calculations have been used to understand the conformational preferences of macrocyclic α-keto radical intermediates derived from this compound derivatives. These calculations provide insights into the regioselectivity observed in radical cyclization reactions. []
Q10: Does this compound interact with biological systems?
A10: While this compound itself may not have direct biological targets, its structure closely resembles that of natural products. For instance, analogs of steroid compounds lacking the B ring have been synthesized, and this compound could potentially serve as a scaffold for such molecules. []
Q11: Are there any enzymes known to interact with this compound or its derivatives?
A11: Yes, studies on the metabolism of isomeric decalones in rabbits revealed that both cis and trans-2-Decalone are reduced to racemic secondary alcohols possessing an equatorial hydroxyl group. [] This suggests the involvement of reductase enzymes in the metabolism of decalones.
Q12: Can this compound be used to study enzyme activity and selectivity?
A12: Research has shown that this compound acts as a substrate for dihydroxyacetone reductase from the fungus Mucor javanicus. [] This enzyme exhibits enantioselectivity, preferentially reducing one enantiomer of this compound over the other. Further, it showcases stereospecificity with respect to the coenzyme, transferring a hydride from a specific face. These findings highlight the potential of this compound and its derivatives as tools for investigating enzyme stereoselectivity.
Q13: Have any studies explored the use of computational methods to understand the interaction of this compound with enzymes?
A13: Yes, atomistic simulations have been employed to investigate the stereoselectivity of Actinorhodin Ketoreductase (actKR) variants using this compound as a model substrate. [] Classical molecular dynamics (MD) simulations, binding free energy calculations using MM/PBSA, and hybrid QM/MM MD simulations with umbrella sampling, benchmarked with density functional theory, were employed. These studies provided insights into the factors governing the enzyme's preference for producing specific stereoisomers of trans-1-Decalol from this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


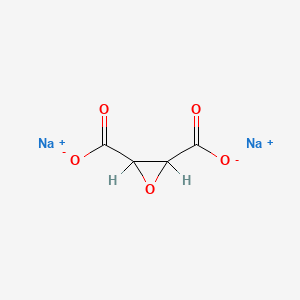
![Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-](/img/structure/B1614978.png)
